molecular formula C9H17Cl2N3O B1402597 3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride CAS No. 1452549-56-2

3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride

Cat. No. B1402597
M. Wt: 254.15 g/mol
InChI Key: YQMIZYYVOFRBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Chemical Building Blocks for Heterocycles : Pyrazole derivatives serve as vital building blocks for synthesizing a wide array of heterocyclic compounds, demonstrating their importance in medicinal chemistry. For instance, 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and their derivatives have been highlighted for their reactivity and utility in generating diverse heterocyclic structures, which are crucial for developing novel therapeutic agents (Gomaa & Ali, 2020).

Hybrid Catalysts in Synthesis : The application of hybrid catalysts in synthesizing pyrazole-based scaffolds, such as 5H-pyrano[2,3-d]pyrimidine derivatives, underscores the adaptability of pyrazole derivatives in medicinal chemistry. These catalysts facilitate the development of complex molecules that could serve as lead compounds in drug discovery (Parmar, Vala, & Patel, 2023).

Therapeutic Applications of Pyrazole Derivatives

Anticancer Activity : Research on pyrazoline derivatives has demonstrated their potential as anticancer agents. Various synthetic strategies have been employed to enhance their biological efficacy, highlighting the role of pyrazole moieties in developing novel anticancer compounds (Ray et al., 2022).

Broad Pharmacological Activities : Pyrazoline derivatives are known for their wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This versatility makes them valuable scaffolds in drug design and discovery, offering a plethora of therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).

properties

IUPAC Name

5-(4-methylpiperidin-4-yl)-1,2-dihydropyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-9(2-4-10-5-3-9)7-6-8(13)12-11-7;;/h6,10H,2-5H2,1H3,(H2,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMIZYYVOFRBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC(=O)NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 2
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 3
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 4
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 5
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 6
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride

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